molecular formula C20H23NO B335909 N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B335909
M. Wt: 293.4 g/mol
InChI Key: PCILSISWWWBYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound belonging to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is characterized by a biphenyl structure with a cycloheptyl group attached to the nitrogen atom and a carboxamide group at the para position of the biphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the amidation of biphenyl-4-carboxylic acid with cycloheptylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Catalytic amidation often employs coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow systems and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • N-cyclohexylbiphenyl-4-carboxamide
  • N-cyclopentylbiphenyl-4-carboxamide
  • N-cyclooctylbiphenyl-4-carboxamide

Comparison: N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields .

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

N-cycloheptyl-4-phenylbenzamide

InChI

InChI=1S/C20H23NO/c22-20(21-19-10-6-1-2-7-11-19)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15,19H,1-2,6-7,10-11H2,(H,21,22)

InChI Key

PCILSISWWWBYEL-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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